

PRT-060318 concentration optimization in vivo

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Compound Focus: **PRT-060318**

Cat. No.: S548131

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In Vivo Dosing Protocol for PRT-060318

Parameter	Specification
Animal Model	Transgenic HIT mice (homozygous for both FcγRIIA and human PF4) [1]
Dosage	30 mg/kg body weight [1] [2] [3]
Route of Administration	Oral gavage [1] [2] [3]
Dosing Frequency	Twice a day [1]
Treatment Duration	7 days [1]

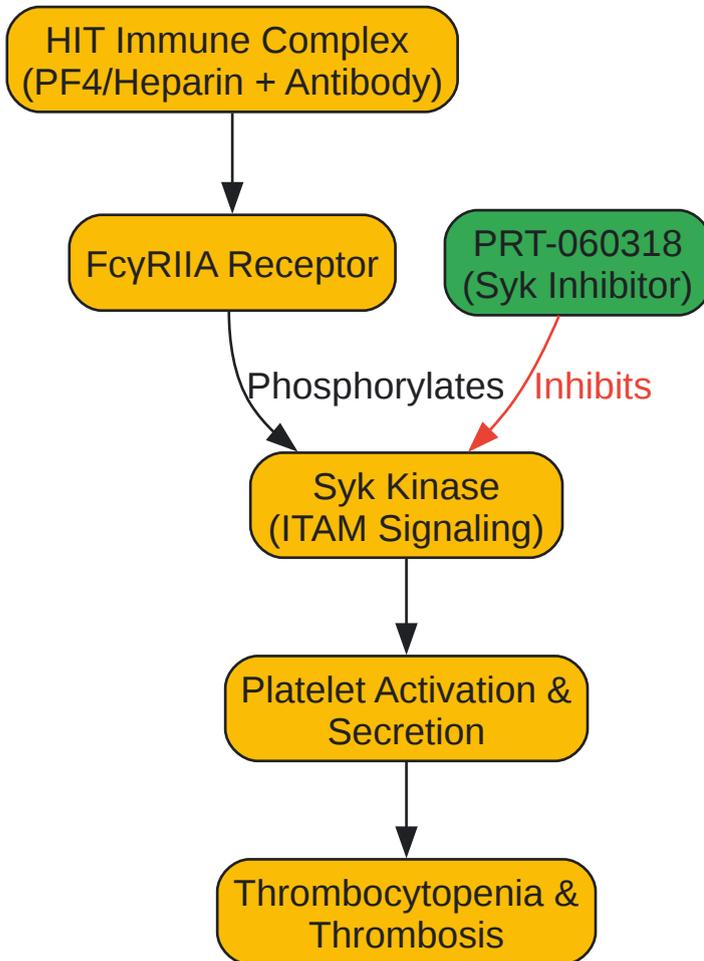
| **Key Co-administered Agents** | - KKO (HIT-like antibody): 20 mg/kg, intraperitoneally, on day 0 [1]

- Heparin: 1600 U/kg, subcutaneously, once daily [1] | | **Reported Efficacy** | Significantly reduced thrombocytopenia and thrombosis [1] [4] |

Mechanism of Action and Experimental Context

To help you better understand and troubleshoot the experimental design, here is the mechanism of action of **PRT-060318** and the workflow of the key in vivo study.

PRT-060318 Mechanism in HIT Model

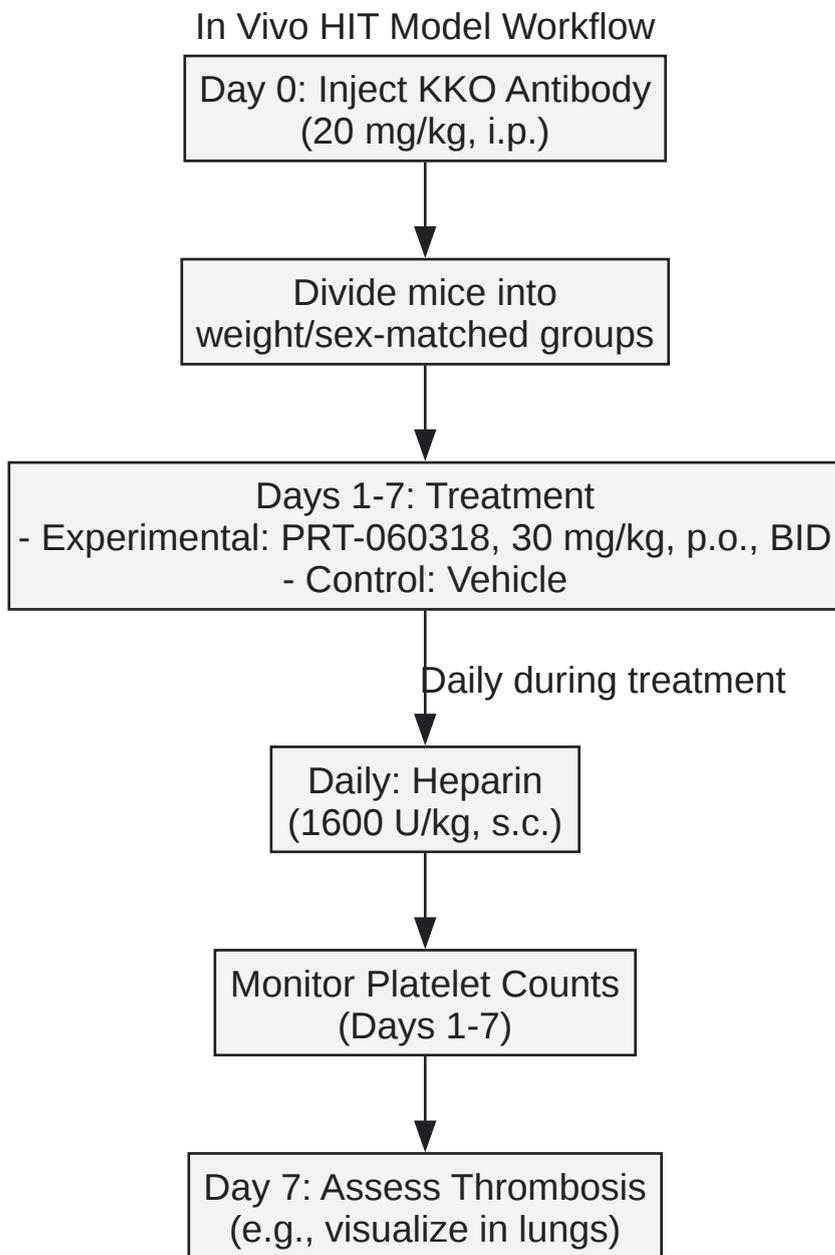


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The diagram above illustrates how **PRT-060318** intervenes in the HIT pathogenesis pathway by inhibiting Syk kinase [1].

Key Experimental Workflow and Troubleshooting Guide

Here is a detailed methodology and some common troubleshooting points presented in an FAQ format.



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FAQs for Researchers

- **Q: What is the specific animal model used, and why is it important?**
 - **A:** The studies used transgenic mice that are homozygous for both human **FcyRIIA** and human **Platelet Factor 4 (PF4)**, and null for mouse PF4 [1]. This model is crucial because HIT pathogenesis is specifically dependent on the human FcyRIIA receptor and human PF4. Using a non-transgenic model would not yield the same results.

- **Q: Why is the co-administration of KKO and heparin necessary?**
 - **A:** The monoclonal HIT-like antibody **KKO** and **heparin** are required to form the HIT immune complexes (HIT IC) in vivo, which trigger the FcγRIIA-mediated signaling cascade that leads to thrombocytopenia and thrombosis [1]. Omitting either component will fail to induce the disease model.
- **Q: What evidence supports the efficacy of this 30 mg/kg dose?**
 - **A:** In the cited study, this dosing regimen resulted in:
 - Significantly higher nadir platelet counts compared to the vehicle control group.
 - A significant reduction in thrombosis visualized in the lungs using a novel imaging technique [1].
- **Q: How selective is PRT-060318?**
 - **A:** **PRT-060318** is described as a highly selective Syk inhibitor. In vitro kinase profiling showed that at a concentration of 50 nM, Syk kinase activity was inhibited by 92%, while all other tested kinases retained more than 70% of their activity [1] [3]. Its IC50 for Syk is 4 nM [2] [3].

Final Recommendations for Optimization

- **For pilot studies**, the **30 mg/kg, twice daily oral dose** is a validated starting point.
- **Confirming Bioactivity:** To confirm the compound is active in your system, you could initially replicate the in vitro platelet aggregation inhibition assay described in the literature, where **PRT-060318** completely inhibited HIT immune complex-induced aggregation of human and transgenic mouse platelets [1].
- **Dose Adjustment:** If you are working with a different disease model (e.g., non-HIT), the optimal dose may differ. The provided data is specific for the HIT model, and dose-ranging studies would be necessary.

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References

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2. PRT-060318 2HCl | Syk inhibitor | Mechanism [selleckchem.com]
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